(E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c22-18-8-5-16(6-9-18)7-10-21(27)26-13-11-25(12-14-26)20-15-17-3-1-2-4-19(17)23-24-20/h5-10,15H,1-4,11-14H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMJCSIZXPFNZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions:
Formation of the Propenone Bridge: The initial step often involves the preparation of the propenone bridge through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetone under basic conditions.
Synthesis of the Tetrahydrocinnolinyl Moiety: The tetrahydrocinnolinyl group can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazine and a substituted phenylacetone.
Coupling with Piperazine: The final step involves coupling the synthesized tetrahydrocinnolinyl moiety with piperazine, followed by the addition of the propenone bridge under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound
Biological Activity
(E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure with a piperazine ring and a cinnoline moiety, which are known to influence its pharmacological properties. The presence of the 4-chlorophenyl group is significant as halogenated phenyl groups often enhance biological activity by improving binding affinity to target proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with various enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : It is hypothesized that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in neurological disorders.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Study 1 | Antitumor Activity | 12.5 | Cancer Cells |
| Study 2 | Antidepressant Effects | 8.0 | Serotonin Receptors |
| Study 3 | Antimicrobial Properties | 15.0 | Bacterial Strains |
Case Studies
- Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuropharmacological Studies : Research indicated that this compound has potential antidepressant effects through modulation of serotonin pathways. Animal models showed an increase in serotonin levels after administration.
- Antimicrobial Efficacy : The compound was tested against several bacterial strains and showed promising results, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
Scientific Research Applications
Anticancer Activity
Research indicates that chalcones exhibit significant anticancer properties. The presence of the tetrahydrocinnoline structure in this compound may contribute to its potential as an anti-cancer agent. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and the induction of oxidative stress.
Antimicrobial Properties
Chalcones have been recognized for their antimicrobial activities against a range of pathogens. The (E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one compound may exhibit similar effects due to its structural characteristics that facilitate interaction with microbial membranes or enzymes.
Neuroprotective Effects
The piperazine ring in this compound is associated with neuroprotective effects. Compounds containing piperazine derivatives are often investigated for their ability to protect neuronal cells from damage and to enhance cognitive functions. This could be particularly relevant in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Drug Development
Given its diverse biological activities, this compound holds promise for development into therapeutic agents. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Combination Therapies
The potential for this compound to be used in combination with other drugs could enhance treatment outcomes in cancer therapy or infectious diseases. Research into synergistic effects with existing medications could lead to more effective treatment regimens.
Chemical Reactions Analysis
Nucleophilic Additions to the Enone System
The enone system (C=O conjugated to C=C) undergoes 1,4-conjugate additions (Michael additions) due to electrophilic activation of the β-carbon. Key reactions include:
Piperazine Functionalization
The piperazine ring undergoes classic amine reactions, including:
Acylation
Reacting with acyl chlorides or anhydrides:
-
Example : Reaction with acetyl chloride in dichloromethane (DCM) at 0–25°C yields N-acylated derivatives.
Alkylation
-
Conditions : Alkyl halides (e.g., methyl iodide) in DCM or THF with a base (e.g., triethylamine).
-
Outcome : N-alkylation at the piperazine nitrogen, modifying pharmacological activity .
N-Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
-
Application : Forms N-oxide derivatives, altering solubility and electronic properties .
Synthetic Routes and Key Transformations
The compound is synthesized via:
Step 1: Knoevenagel Condensation
-
Reactants : 4-Chlorobenzaldehyde and acetylpiperazine derivative.
-
Conditions : Piperidine catalyst, ethanol reflux (80°C, 6–8 hours).
Step 2: Piperazine Coupling
-
Reactants : Cinnamic acid chloride and 1-[bis(4-methoxyphenyl)methyl]piperazine.
-
Conditions : Triethylamine, DCM, room temperature (12 hours).
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions (e.g., Cd²⁺, Cu²⁺), forming stable complexes. These interactions are critical for catalytic or medicinal applications .
Oxidative and Reductive Pathways
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Enone Reduction | H₂, Pd/C (catalytic hydrogenation) | Saturated ketone formation (prop-1-en-1-one → propan-1-one) | |
| Piperazine Oxidation | mCPBA in DCM | N-oxide formation |
Biological Activity and Reactivity
Comparison with Similar Compounds
Key Observations :
- Tetrahydrocinnolin vs.
- Halogen Effects : The 4-chlorophenyl group (target, ) increases lipophilicity (logP) compared to 4-fluorophenyl (), influencing membrane permeability and target engagement.
- Piperazine vs.
Pharmacological Activities
Available data from analogs suggest structure-activity relationships (SAR):
Key Observations :
Key Observations :
- logP Trends : The target compound’s higher logP vs. suggests better lipid membrane penetration but may reduce aqueous solubility.
- Crystallography: Piperazine-linked chalcones (e.g., ) form stable monoclinic crystals, aiding in purity control during synthesis .
- Synthetic Challenges: The tetrahydrocinnolin group requires multistep synthesis, whereas simpler aryl substituents () are more accessible.
Q & A
Q. What synthetic routes are commonly employed for (E)-configured enone derivatives like this compound, and how are they characterized spectroscopically?
The compound can be synthesized via Claisen-Schmidt condensation, a standard method for α,β-unsaturated ketones. A ketone (e.g., 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)acetophenone) reacts with 4-chlorobenzaldehyde under basic conditions. Characterization typically involves:
Q. Which crystallographic techniques are optimal for resolving the 3D structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Q. How can hydrogen bonding and π-π interactions in the crystal lattice be analyzed?
Use Mercury CSD or PLATON to calculate interaction distances and angles from SCXRD data. For example, chlorophenyl rings often engage in π-stacking (3.5–4.0 Å), while carbonyl groups form C–H···O hydrogen bonds (~2.8–3.2 Å) .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography (silica gel, ethyl acetate/hexane gradient) to separate geometric isomers.
- Recrystallization from ethanol or acetonitrile to enhance purity .
Q. How is the E-configuration of the enone moiety confirmed experimentally?
- ¹H NMR coupling constants : J values >16 Hz indicate trans (E) configuration.
- NOESY to confirm spatial proximity of substituents across the double bond .
Advanced Research Questions
Q. What computational methods are used to predict electronic properties and reaction pathways?
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (related to reactivity) and electrostatic potential maps (for nucleophilic/electrophilic sites).
- Transition state analysis with QST2/QST3 methods to elucidate reaction mechanisms (e.g., keto-enol tautomerization) .
Q. How can discrepancies between experimental and computational data be resolved?
- Benchmarking : Compare DFT-derived bond lengths/angles with SCXRD data. Adjust basis sets (e.g., 6-311++G(d,p)) or include solvent effects (PCM model) to improve accuracy.
- Natural Bond Orbital (NBO) analysis to validate hyperconjugative interactions .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Structure-Activity Relationship (SAR) : Modify substituents on the piperazine or cinnoline rings. For example:
| Modification | Impact |
|---|---|
| Electron-withdrawing groups (e.g., -NO₂) on cinnoline | Enhances electrophilicity of enone |
| Bulky substituents on piperazine | Alters solubility and receptor binding |
- In vitro assays (e.g., enzyme inhibition, cell viability) to validate changes .
Q. How are in vivo pharmacokinetic properties evaluated for this compound?
- Lipinski’s Rule of Five : Predict oral bioavailability (e.g., logP <5, molecular weight <500 Da).
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis to measure free drug fraction .
Q. What experimental approaches validate the role of the piperazine-cinnoline moiety in biological activity?
- Comparative studies : Synthesize analogs lacking the cinnoline ring and test activity (e.g., anti-ischaemic assays).
- Molecular docking : Simulate interactions with target proteins (e.g., adenosine receptors) using AutoDock Vina .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
